An In-depth Technical Guide to 4-Bromo-5-chloro-1H-indazole (CAS: 1056264-74-4)
An In-depth Technical Guide to 4-Bromo-5-chloro-1H-indazole (CAS: 1056264-74-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, outlines a plausible synthetic route with mechanistic insights, and explores its reactivity and potential applications as a key building block in the development of novel therapeutics. The strategic placement of bromo and chloro substituents offers differential reactivity, making it a versatile intermediate for the synthesis of complex molecular architectures.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, including protein kinases. Consequently, indazole derivatives have been successfully developed as therapeutic agents for various diseases, including cancer and viral infections. The compound 4-Bromo-5-chloro-1H-indazole, with its distinct halogenation pattern, represents a valuable starting material for the synthesis of diverse libraries of bioactive molecules. A related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent HIV capsid inhibitor, highlighting the pharmaceutical relevance of bromo-chloro substituted indazoles[1][2].
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 4-Bromo-5-chloro-1H-indazole is essential for its effective use in research and development.
General Properties
| Property | Value | Source |
| CAS Number | 1056264-74-4 | [3] |
| Molecular Formula | C₇H₄BrClN₂ | [3] |
| Molecular Weight | 231.48 g/mol | [4] |
| Appearance | Off-white to yellow solid (predicted) | |
| Purity | Typically ≥97% | [3] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 374.7 °C at 760 mmHg | [5] |
| Density | 1.878 g/cm³ | [5] |
| Flash Point | 180.4 °C | [5] |
| XLogP3 | 2.9 - 3.3 (for isomers) | [4] |
Spectroscopic Characterization (Predicted and Representative Data)
Authentic spectroscopic data for 4-Bromo-5-chloro-1H-indazole is not widely published. However, based on the analysis of closely related isomers and general principles of spectroscopy, the following characteristics can be anticipated.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons. For the related isomer, 5-Bromo-4-chloro-1H-indazole, a predicted ¹H NMR spectrum in DMSO-d₆ shows a singlet for the N-H proton at approximately 13.60 ppm, a singlet for the C3-H proton around 8.15 ppm, and two doublets for the aromatic protons on the benzene ring at approximately 7.62 and 7.52 ppm[5]. The exact chemical shifts for 4-Bromo-5-chloro-1H-indazole will vary due to the different substitution pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Based on data for related indazole derivatives, one can expect distinct signals for the seven carbon atoms, with the chemical shifts influenced by the attached halogens and nitrogen atoms[6].
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This pattern is a key diagnostic feature for confirming the presence of these halogens.
Synthesis and Mechanistic Considerations
A potential starting material for the synthesis of 4-Bromo-5-chloro-1H-indazole is 2-bromo-3-chloroaniline. The proposed synthetic pathway is outlined below.
Figure 1: Proposed synthetic workflow for 4-Bromo-5-chloro-1H-indazole.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of analogous substituted indazoles and serves as a robust starting point for optimization[7][8].
Step 1: N-Acetylation of 2-Bromo-3-chloroaniline
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To a stirred solution of 2-bromo-3-chloroaniline in a suitable solvent such as chloroform, add acetic anhydride dropwise at room temperature.
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Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC).
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The resulting N-(2-bromo-3-chlorophenyl)acetamide can be isolated by removal of the solvent under reduced pressure and used in the next step without further purification.
Causality: Acetylation of the amino group serves two primary purposes: it protects the amine from undesired side reactions during diazotization and it can facilitate the subsequent cyclization step.
Step 2: Diazotization and Intramolecular Cyclization
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Dissolve the crude N-(2-bromo-3-chlorophenyl)acetamide and potassium acetate in chloroform.
-
Heat the mixture to reflux.
-
Add isoamyl nitrite dropwise to the refluxing solution.
-
Maintain the reflux for several hours, monitoring the reaction progress by TLC.
Causality: Isoamyl nitrite is a common reagent for the diazotization of anilines under non-aqueous conditions. The in situ generated diazonium salt is highly reactive and undergoes an intramolecular cyclization to form the indazole ring system. Potassium acetate acts as a base to facilitate the reaction.
Step 3: Deacetylation
-
After completion of the cyclization, cool the reaction mixture and remove the solvent.
-
To the residue, add a solution of hydrochloric acid and heat to reflux to effect the hydrolysis of the acetyl group.
-
Monitor the deprotection by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
The crude 4-Bromo-5-chloro-1H-indazole can be collected by filtration and purified by recrystallization or column chromatography.
Causality: The acetyl protecting group is readily cleaved under acidic conditions to yield the final N-unsubstituted indazole.
Reactivity and Strategic Functionalization
The presence of two different halogen atoms on the benzene ring of 4-Bromo-5-chloro-1H-indazole provides opportunities for selective functionalization, a key feature for its utility as a building block. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis[9].
Figure 2: Potential selective functionalization pathways.
Differential Reactivity in Cross-Coupling Reactions
The carbon-bromine (C-Br) bond is generally weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the stronger carbon-chlorine (C-Cl) bond[9]. This difference in reactivity allows for the selective functionalization at the C4 position (bearing the bromine atom) while leaving the C5 position (with the chlorine atom) intact.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is anticipated that an aryl or vinyl boronic acid can be coupled selectively at the C4-bromo position of 4-Bromo-5-chloro-1H-indazole[10].
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It is expected that various primary and secondary amines can be coupled selectively at the C4 position of the indazole core.
The chlorine atom at the C5 position can potentially be functionalized under more forcing reaction conditions, allowing for a stepwise, dual functionalization of the molecule.
Applications in Drug Discovery
While specific patents citing the use of CAS number 1056264-74-4 are not prevalent, the strategic importance of dihaloindazoles as intermediates is well-documented. The ability to selectively functionalize the bromo and chloro positions makes 4-Bromo-5-chloro-1H-indazole a highly valuable precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies[11]. The indazole scaffold is known to interact with the hinge region of kinases, and the substituents at the 4 and 5 positions can be tailored to achieve desired potency and selectivity.
Safety and Handling
4-Bromo-5-chloro-1H-indazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For full safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-5-chloro-1H-indazole is a versatile and valuable building block for medicinal chemistry and drug discovery. Its dihalogenated structure allows for selective and stepwise functionalization, providing access to a wide array of complex indazole derivatives. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with mechanistic rationale, and an exploration of its reactivity, underscoring its potential for the development of novel therapeutic agents. As research in this area continues, the utility of this and related dihaloindazoles is expected to expand further.
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